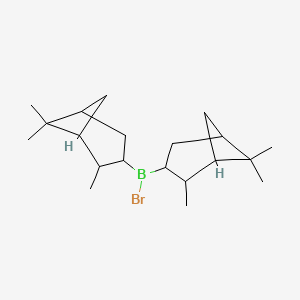
(R)-Monoethyl 3-acetoxyglutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Monoethyl 3-acetoxyglutarate is a chiral compound that belongs to the family of glutarate esters. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and biocatalysis. The presence of both ester and acetoxy functional groups makes it a versatile intermediate in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Monoethyl 3-acetoxyglutarate typically involves the esterification of ®-3-hydroxyglutaric acid. One common method is the enzymatic desymmetrization of prochiral 2-substituted-1,3-propanediols, which can be catalyzed by pig liver esterase . The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
Industrial production of ®-Monoethyl 3-acetoxyglutarate may involve the use of chemical catalysts in addition to enzymatic methods. The large-scale synthesis often requires optimization of reaction conditions to maximize yield and enantioselectivity. This can include the use of specific solvents, temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-Monoethyl 3-acetoxyglutarate can undergo various chemical reactions, including:
Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Oxidation: The compound can be oxidized to form more oxidized derivatives, such as carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include ®-3-hydroxyglutaric acid, ®-3-acetoxyglutaric acid, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-Monoethyl 3-acetoxyglutarate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a prodrug or a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-Monoethyl 3-acetoxyglutarate involves its interaction with specific enzymes or receptors in biological systems. The compound can act as a substrate for esterases, which hydrolyze the ester bond to release the active ®-3-hydroxyglutaric acid. This acid can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-Hydroxyglutaric acid
- ®-3-Acetoxyglutaric acid
- ®-Monoethyl 3-hydroxyglutarate
Uniqueness
Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals .
Propriétés
IUPAC Name |
(3R)-3-acetyloxy-5-ethoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-3-14-9(13)5-7(4-8(11)12)15-6(2)10/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDRHYRKEIVYIN-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC(=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








